molecular formula C21H13BrN2O2S B2576033 4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide CAS No. 312755-90-1

4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2576033
CAS No.: 312755-90-1
M. Wt: 437.31
InChI Key: YFNPAVURISJYQF-UHFFFAOYSA-N
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Description

4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with a benzoyl group and a 6-bromo-1,3-benzothiazol-2-yl substituent. This compound is part of the benzothiazole family, known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with benzoyl chloride, followed by bromination. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine . The process can be summarized as follows:

    Condensation: 2-aminobenzenethiol reacts with benzoyl chloride in the presence of a base to form the benzothiazole ring.

    Bromination: The resulting compound is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Green chemistry principles, such as the use of less toxic solvents and reagents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active site of enzymes, inhibiting their activity. Additionally, the bromine atom may enhance binding affinity through halogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzoyl and bromobenzothiazole groups enhances its potential as a multifunctional compound in various applications .

Properties

IUPAC Name

4-benzoyl-N-(6-bromo-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrN2O2S/c22-16-10-11-17-18(12-16)27-21(23-17)24-20(26)15-8-6-14(7-9-15)19(25)13-4-2-1-3-5-13/h1-12H,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNPAVURISJYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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